2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide
Overview
Description
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a benzylacetamide moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 7,8-dimethoxy-4-methylcoumarin.
Acylation: The coumarin derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl chloride.
Amidation: The acetyl chloride intermediate is then reacted with 2-methoxybenzylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting key enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
7,8-dimethoxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
2-methoxybenzylamine: A key reactant in the amidation step.
Chromen-2-one derivatives: A class of compounds with similar structural features and biological activities.
Uniqueness
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide is unique due to the presence of both methoxy groups and a benzylacetamide moiety, which may confer distinct chemical and biological properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-13-15-9-10-18(27-3)21(28-4)20(15)29-22(25)16(13)11-19(24)23-12-14-7-5-6-8-17(14)26-2/h5-10H,11-12H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRHTQDFJGUKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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